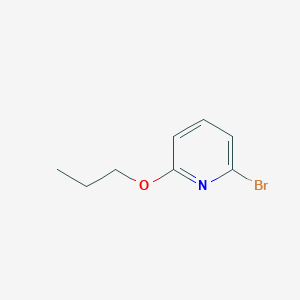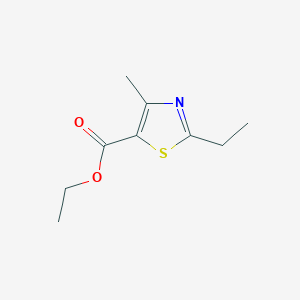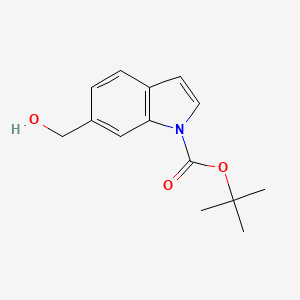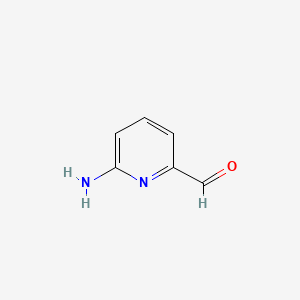
2-アミノ-6-ピリジンカルボキシアルデヒド
説明
2-Amino-6-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the aldehyde group at the sixth carbon of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of scientific research and industry.
科学的研究の応用
2-Amino-6-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
Target of Action
It has been found that similar compounds, such as schiff base ligands derived from 2-pyridinecarboxaldehyde, have been used to synthesize metal complexes that exhibit remarkable antimicrobial properties . These complexes have been shown to bind with calf thymus DNA via groove binding mode .
Mode of Action
It is known that schiff base ligands derived from 2-pyridinecarboxaldehyde can form complexes with metal ions, which have been shown to bind with dna and exhibit antimicrobial properties . The interaction of these complexes with DNA could potentially lead to changes in the DNA structure, thereby affecting its function .
Biochemical Pathways
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their diverse structure and reactivity, and their ability to cleave nucleic acids . This suggests that 2-Amino-6-pyridinecarboxaldehyde could potentially affect the pathways involving DNA synthesis and repair.
Pharmacokinetics
The compound’s properties such as boiling point (272℃), density (1264 g/cm³), and storage temperature (under inert gas at 2–8 °C) have been documented . These properties could potentially influence the compound’s bioavailability.
Result of Action
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their ability to cleave nucleic acids . This suggests that 2-Amino-6-pyridinecarboxaldehyde could potentially induce changes in DNA structure and function.
Action Environment
It is known that the compound should be stored under inert gas at 2–8 °c . This suggests that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
生化学分析
Biochemical Properties
2-Amino-6-pyridinecarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with enzymes, proteins, and other biomolecules through its reactive aldehyde group. For instance, it can form Schiff bases with amino groups of proteins, leading to the formation of imine bonds. This interaction is crucial in various biochemical processes, including enzyme catalysis and protein modification .
Cellular Effects
2-Amino-6-pyridinecarboxaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, thereby altering cellular functions. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-pyridinecarboxaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, forming covalent bonds through its aldehyde group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-Amino-6-pyridinecarboxaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-pyridinecarboxaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-6-pyridinecarboxaldehyde can degrade over time, leading to a decrease in its biochemical activity. Its initial effects on cellular processes can be significant, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 2-Amino-6-pyridinecarboxaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant biochemical changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These effects include alterations in metabolic pathways and potential toxicity to specific cell types .
Metabolic Pathways
2-Amino-6-pyridinecarboxaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-6-pyridinecarboxaldehyde within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are critical for determining the compound’s effects on cellular functions and its overall bioavailability .
Subcellular Localization
2-Amino-6-pyridinecarboxaldehyde’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its participation in biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-pyridinecarboxaldehyde typically involves the reaction of 2-aminopyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-aminopyridine reacts with N,N-dimethylformamide and phosphorus oxychloride to yield 2-Amino-6-pyridinecarboxaldehyde .
Industrial Production Methods: In industrial settings, the production of 2-Amino-6-pyridinecarboxaldehyde may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: 2-Amino-6-pyridinecarboxaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 2-amino-6-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 2-Amino-6-pyridinecarboxylic acid.
Reduction: 2-Amino-6-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
Pyridine-2-carboxaldehyde: Similar structure but lacks the amino group.
Pyridine-3-carboxaldehyde: The aldehyde group is positioned at the third carbon.
Pyridine-4-carboxaldehyde: The aldehyde group is positioned at the fourth carbon.
Uniqueness: 2-Amino-6-pyridinecarboxaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its analogs .
特性
IUPAC Name |
6-aminopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOOBSFOBZSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630863 | |
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332884-35-2 | |
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



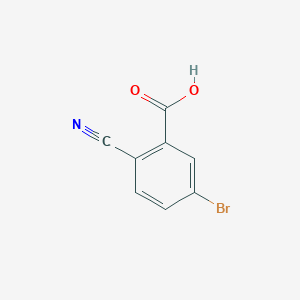
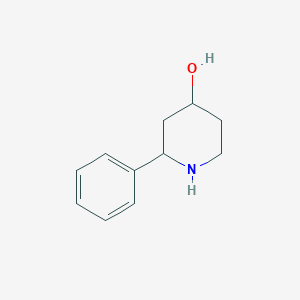
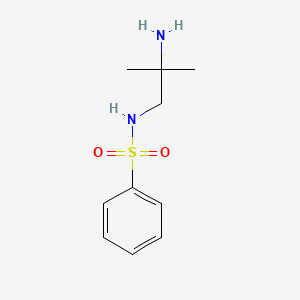
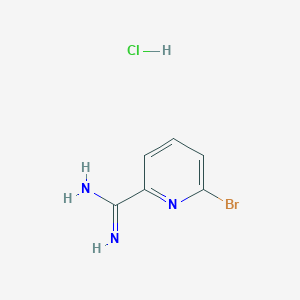
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
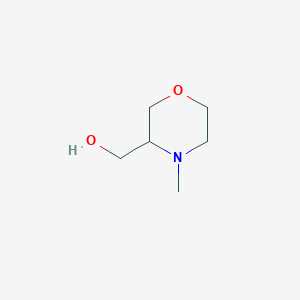

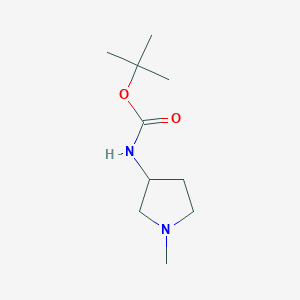

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)
